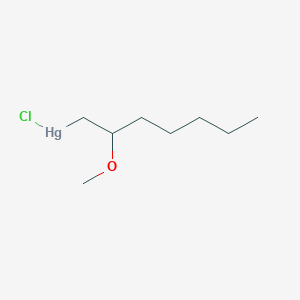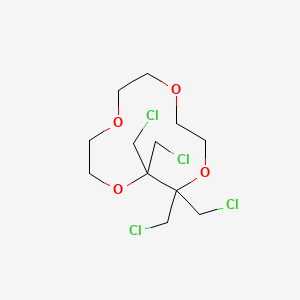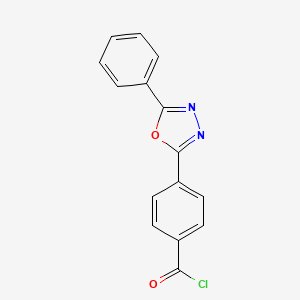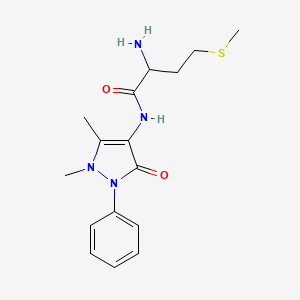
5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid: is an organic compound with the molecular formula C16H24O3S . It belongs to the class of sulfonic acids, which are characterized by the presence of a sulfonic acid group (-SO3H) attached to a hydrocarbon chain. This compound is notable for its unique structure, which includes a hexyl group and a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid typically involves the sulfonation of 5-Hexyl-5,6,7,8-tetrahydronaphthalene. The reaction is carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe)
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Sulfonyl group-containing compounds
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfonic acids with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of sulfonic acid-based drugs. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its ability to lower surface tension and stabilize emulsions makes it valuable in the formulation of various products, including detergents and cosmetics.
Mechanism of Action
The mechanism of action of 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound has a similar tetrahydronaphthalene ring system but lacks the sulfonic acid group.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound contains a carboxylic acid group instead of a sulfonic acid group.
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a hydroxyl group attached to the tetrahydronaphthalene ring.
Uniqueness: 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is unique due to the presence of both a hexyl group and a sulfonic acid group attached to the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
62607-77-6 |
|---|---|
Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H24O3S/c1-2-3-4-5-7-13-8-6-9-14-12-15(20(17,18)19)10-11-16(13)14/h10-13H,2-9H2,1H3,(H,17,18,19) |
InChI Key |
FMRVWZOSJVZKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC2=C1C=CC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)




![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)


![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

